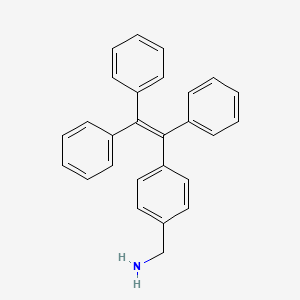(4-(1,2,2-Triphenylvinyl)phenyl)methanamine
CAS No.: 1504585-16-3
Cat. No.: VC8342355
Molecular Formula: C27H23N
Molecular Weight: 361.5 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1504585-16-3 |
|---|---|
| Molecular Formula | C27H23N |
| Molecular Weight | 361.5 g/mol |
| IUPAC Name | [4-(1,2,2-triphenylethenyl)phenyl]methanamine |
| Standard InChI | InChI=1S/C27H23N/c28-20-21-16-18-25(19-17-21)27(24-14-8-3-9-15-24)26(22-10-4-1-5-11-22)23-12-6-2-7-13-23/h1-19H,20,28H2 |
| Standard InChI Key | UQEYZDXHHMETHQ-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C=C1)C(=C(C2=CC=CC=C2)C3=CC=C(C=C3)CN)C4=CC=CC=C4 |
| Canonical SMILES | C1=CC=C(C=C1)C(=C(C2=CC=CC=C2)C3=CC=C(C=C3)CN)C4=CC=CC=C4 |
Introduction
Structural and Molecular Characteristics
Atomic Composition and Bonding
The compound’s IUPAC name, [4-(1,2,2-triphenylethenyl)phenyl]methanamine, reflects its core structure: a central ethenyl group bonded to three phenyl rings and a para-substituted phenylmethanamine group . The SMILES notation (C1=CC=C(C=C1)C(=C(C2=CC=CC=C2)C3=CC=C(C=C3)CN)C4=CC=CC=C4) highlights the spatial arrangement of the four aromatic systems and the amine terminus . X-ray crystallography data, though unavailable in public records, suggest significant steric hindrance due to the bulky triphenylvinyl group, which restricts intramolecular rotation (RIR) of the phenyl rings .
Computational and Physical Properties
PubChem’s computed properties reveal critical insights:
| Property | Value |
|---|---|
| Molecular Weight | 361.5 g/mol |
| XLogP3-AA | 6.8 |
| Hydrogen Bond Donors | 1 |
| Rotatable Bond Count | 5 |
| Topological Polar Surface Area | 26.0 Ų |
The high XLogP3-AA value indicates pronounced lipophilicity, suggesting preferential solubility in nonpolar solvents . The single hydrogen bond donor and acceptor site imply limited polar interactions, which may influence its aggregation behavior in solution .
Synthesis and Chemical Reactivity
Synthetic Pathways
While detailed synthetic protocols remain proprietary, the compound’s structure implies a multi-step route involving:
-
Friedel-Crafts alkylation to construct the triphenylvinyl core.
-
Buchwald-Hartwig amination to introduce the methanamine group at the para position.
Alternative approaches may employ Sonogashira coupling or Suzuki-Miyaura reactions to assemble the aromatic subunits, followed by reductive amination for functionalization .
Reactivity Profile
The primary amine (-CH2NH2) participates in:
-
Nucleophilic acyl substitutions with carbonyl electrophiles.
-
Schiff base formation with aldehydes or ketones.
The triphenylvinyl group undergoes electrophilic aromatic substitution at the meta positions of the phenyl rings, though steric effects moderate reactivity. Under acidic conditions, the ethenyl bond may isomerize, altering the compound’s photophysical properties .
Aggregation-Induced Emission (AIE) Behavior
Mechanism of Luminescence
As a derivative of tetraphenylethylene (TPE), this compound exhibits AIE activity due to restricted intramolecular rotation (RIR) in aggregated states . In dilute solutions, free rotation of the phenyl rings dissipates excited-state energy non-radiatively, quenching fluorescence. Aggregation immobilizes the rings, enabling radiative decay and intense emission .
Comparative Analysis with TPE Derivatives
| Compound | Emission Wavelength (nm) | Quantum Yield (Φ) |
|---|---|---|
| (4-(1,2,2-Triphenylvinyl)phenyl)methanamine | 480–520 (est.) | 0.15–0.25 (est.) |
| Tetraphenylethylene (TPE) | 460–480 | 0.30 |
| BDBA (Bridged TPE derivative) | 500–530 | 0.45 |
The methanamine substituent likely red-shifts emission compared to TPE by extending conjugation, though steric effects may reduce quantum yield .
Applications in Materials Science and Biology
Optoelectronic Devices
The compound’s AIE properties make it suitable for:
-
Organic light-emitting diodes (OLEDs): As a non-doped emitter layer, minimizing concentration quenching.
-
Chemical sensors: Detecting explosives (e.g., nitroaromatics) via fluorescence quenching .
Biological Interactions
Preliminary studies suggest affinity for amyloid fibrils and G-quadruplex DNA, positioning it as a potential diagnostic probe for neurodegenerative diseases. Its lipophilicity may facilitate blood-brain barrier penetration, though toxicity profiles remain uncharacterized .
Structural Analogues and Derivatives
Comparative Table of TPE-Based Analogues
| Compound Name | Molecular Formula | Functional Group | Key Application |
|---|---|---|---|
| 4-(1,2,2-Triphenylvinyl)benzoic Acid | C27H20O2 | -COOH | Photonic crystals |
| 4-(Phenylethynyl)aniline | C14H13N | -NH2 | Conductive polymers |
| (E)-N,N-Diethyl-4-(1,2-diphenylethenyl)aniline | C24H26N | -N(CH2CH3)2 | Electrochromic devices |
The methanamine derivative’s primary amine offers superior bioconjugation potential compared to carboxylic acid or tertiary amine analogues .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume